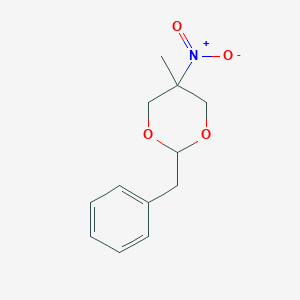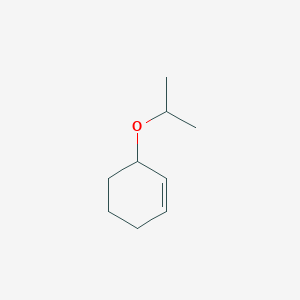
3-(Propan-2-yloxy)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yloxy)cyclohexene: is an organic compound characterized by a cyclohexene ring substituted with a propan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-(Propan-2-yloxy)cyclohexene typically involves the reaction of cyclohexene with propan-2-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with propan-2-ol to form the desired product. The reaction conditions often include moderate temperatures and the use of a strong acid such as sulfuric acid to facilitate the formation of the carbocation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Propan-2-yloxy)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The propan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexanol.
Substitution: Formation of halogenated cyclohexene derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(Propan-2-yloxy)cyclohexene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential pharmacological activities. These compounds may exhibit properties such as anti-inflammatory or antimicrobial effects, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-yloxy)cyclohexene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the compound accepts electrons, resulting in the formation of reduced products. The specific pathways and intermediates involved depend on the reaction conditions and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
Cyclohexene: A simple alkene with a six-membered ring.
Cyclohexanol: The alcohol derivative of cyclohexene.
Cyclohexanone: The ketone derivative of cyclohexene.
Uniqueness: 3-(Propan-2-yloxy)cyclohexene is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties and reactivity. This functional group allows for a wider range of chemical transformations compared to its simpler analogs, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
4982-24-5 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
3-propan-2-yloxycyclohexene |
InChI |
InChI=1S/C9H16O/c1-8(2)10-9-6-4-3-5-7-9/h4,6,8-9H,3,5,7H2,1-2H3 |
Clé InChI |
KBXOGPTXAUOUDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)
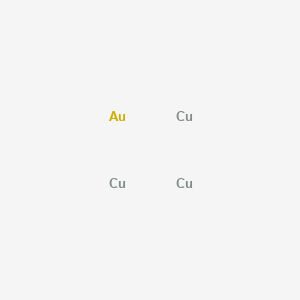

![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
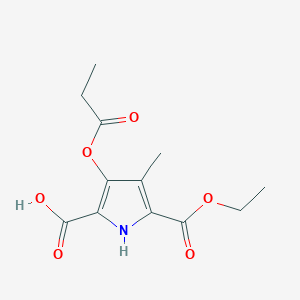
![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)
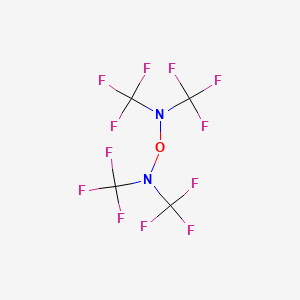
![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)
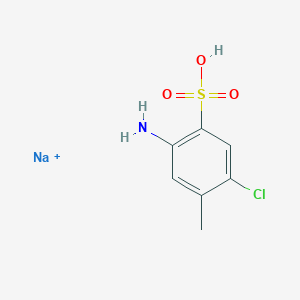
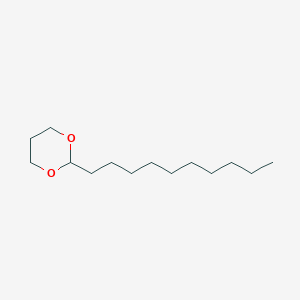
![[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate](/img/structure/B14738602.png)
